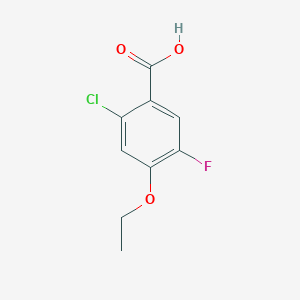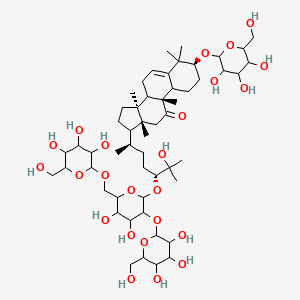
11-O-Siamenoside I
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It belongs to the class of cucurbitane-type triterpenoid saponins and is known for its intense sweetness, being approximately 300 times sweeter than sucrose . This compound is used as a natural sweetener in various food and beverage products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 11-O-Siamenoside I typically involves the extraction and purification from Siraitia grosvenorii. The process includes:
Extraction: The fruit is first dried and then subjected to water or ethanol extraction to obtain a crude extract containing various mogrosides.
Purification: The crude extract is purified using techniques such as ion exchange chromatography and adsorption on macroporous resins. .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The use of immobilized enzymes in a continuous bioreactor system has been developed to produce high yields of this compound and related mogrosides . This method is environmentally friendly and cost-effective, making it suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: 11-O-Siamenoside I undergoes various chemical reactions, including:
Deglycosylation: Removal of sugar moieties.
Hydroxylation: Addition of hydroxyl groups.
Dehydrogenation: Removal of hydrogen atoms.
Deoxygenation: Removal of oxygen atoms.
Isomerization: Conversion into different isomers.
Glycosylation: Addition of sugar moieties.
Common Reagents and Conditions:
Deglycosylation: Enzymatic hydrolysis using β-glucosidase.
Hydroxylation and Dehydrogenation: Catalyzed by specific enzymes under physiological conditions.
Glycosylation: Catalyzed by glycosyltransferases such as UGT94-289-3.
Major Products: The major products formed from these reactions include various mogrosides such as mogroside IIIE, mogroside IVA, and mogroside V .
Aplicaciones Científicas De Investigación
11-O-Siamenoside I has a wide range of applications in scientific research:
Chemistry: Used as a natural sweetener in food chemistry and as a reference compound in analytical studies.
Biology: Studied for its antioxidant, anti-inflammatory, and immunomodulatory properties.
Industry: Used in the production of low-calorie sweeteners for food and beverage products.
Mecanismo De Acción
The mechanism of action of 11-O-Siamenoside I involves its interaction with various molecular targets and pathways:
Sweetness Perception: It binds to sweet taste receptors on the tongue, leading to the perception of sweetness.
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and mediators.
Immunomodulation: It modulates the activity of immune cells and enhances immune responses.
Comparación Con Compuestos Similares
11-O-Siamenoside I is unique among mogrosides due to its high sweetness and specific bioactivities. Similar compounds include:
Mogroside V: Another highly sweet mogroside found in Siraitia grosvenorii.
Mogroside IV: Known for its sweetness and bioactive properties.
Mogroside IIIE: A metabolite of this compound with similar bioactivities
These compounds share structural similarities but differ in their sweetness intensity and specific bioactivities, making this compound a distinct and valuable compound for various applications.
Propiedades
Fórmula molecular |
C54H90O24 |
|---|---|
Peso molecular |
1123.3 g/mol |
Nombre IUPAC |
(3S,9R,13R,14S)-17-[(2R,5R)-5-[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one |
InChI |
InChI=1S/C54H90O24/c1-22(23-15-16-52(6)30-12-10-24-25(54(30,8)31(58)17-53(23,52)7)11-14-32(50(24,2)3)76-47-43(68)39(64)35(60)27(19-56)73-47)9-13-33(51(4,5)70)77-49-45(78-48-44(69)40(65)36(61)28(20-57)74-48)41(66)37(62)29(75-49)21-71-46-42(67)38(63)34(59)26(18-55)72-46/h10,22-23,25-30,32-49,55-57,59-70H,9,11-21H2,1-8H3/t22-,23?,25?,26?,27?,28?,29?,30?,32+,33-,34?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,48?,49?,52+,53-,54+/m1/s1 |
Clave InChI |
LHUSGDBAZGIAEJ-RVICYKDASA-N |
SMILES isomérico |
C[C@H](CC[C@H](C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CC[C@@]5([C@@]4(CC(=O)[C@@]6(C5CC=C7C6CC[C@@H](C7(C)C)OC8C(C(C(C(O8)CO)O)O)O)C)C)C |
SMILES canónico |
CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CCC5(C4(CC(=O)C6(C5CC=C7C6CCC(C7(C)C)OC8C(C(C(C(O8)CO)O)O)O)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


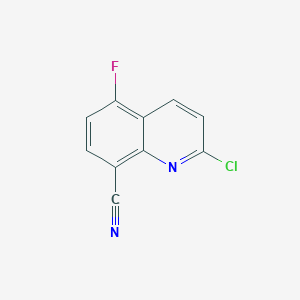
![Methyl 7-hydroxy-2-phenylbenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B14026412.png)

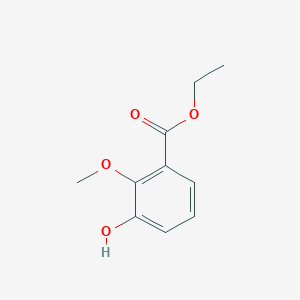
![tert-butyl N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl]carbamate](/img/structure/B14026440.png)

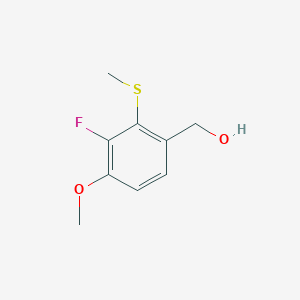
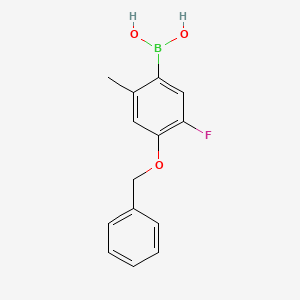
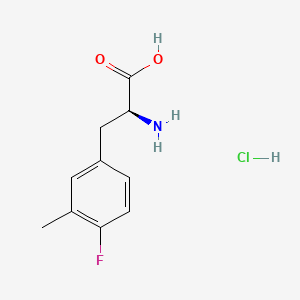

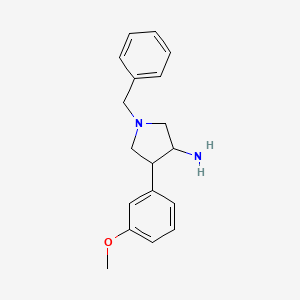

![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B14026487.png)
